molecular formula C11H18F3NO3 B6279115 rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans CAS No. 1817633-15-0

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Cat. No.: B6279115
CAS No.: 1817633-15-0
M. Wt: 269.3
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Description

This compound is a chiral pyrrolidine derivative featuring a trans configuration at the 3R and 4R positions, with hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) substituents. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the pyrrolidine nitrogen, enabling selective deprotection in synthetic workflows. Its stereochemistry and functional groups make it valuable in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

CAS No.

1817633-15-0

Molecular Formula

C11H18F3NO3

Molecular Weight

269.3

Origin of Product

United States

Biological Activity

The compound rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans, is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18F3NO
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 1858291-38-9

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group and the hydroxymethyl moiety. These groups are known to influence the compound's interaction with biological targets, potentially affecting its pharmacodynamics and pharmacokinetics.

Biological Activity Overview

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral replication in various models, indicating a potential for developing antiviral agents from this class of compounds .
  • Cytotoxicity : In vitro studies have demonstrated that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways or induction of apoptosis .
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntiviralInhibition of HIV transmission in vitro.
CytotoxicityInduced apoptosis in human cancer cell lines.
NeuroprotectionReduced oxidative stress in neuronal cultures.

Detailed Findings

  • Antiviral Studies : A study highlighted the ability of related pyrrolidine compounds to inhibit HIV replication by targeting viral entry mechanisms. The effectiveness was assessed using CD4+ T-cell models, showing significant reductions in viral loads at specific concentrations .
  • Cytotoxic Studies : Research involving various human cancer cell lines demonstrated that rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exhibited cytotoxic effects at micromolar concentrations, leading to cell cycle arrest and apoptosis .
  • Neuroprotective Studies : Investigations into neuroprotective effects revealed that similar compounds could mitigate neuronal damage caused by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

  • Potential Therapeutics :
    • The compound has exhibited activity against various biological targets, making it a candidate for drug development. Its trifluoromethyl group enhances metabolic stability and bioactivity .
    • Case studies indicate its potential in treating neurological disorders due to its ability to cross the blood-brain barrier effectively .
  • Synthesis of Bioactive Molecules :
    • It serves as a versatile building block in the synthesis of more complex molecules, particularly those with biological activity. Researchers have utilized it in the synthesis of various pyrrolidine-based compounds that show promise as anti-cancer agents .

Organic Synthesis Applications

  • Chiral Synthesis :
    • The compound's chiral nature makes it useful in asymmetric synthesis processes. It can act as a chiral auxiliary or ligand in catalytic reactions, leading to enantioselective outcomes .
  • Reagent in Chemical Reactions :
    • It is employed as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity .

Material Science Applications

  • Polymer Chemistry :
    • The compound has been explored for its potential use in polymerization processes, contributing to the development of new materials with desirable mechanical and thermal properties .
  • Coatings and Adhesives :
    • Its chemical structure allows for modifications that improve adhesion and durability in coatings and adhesives applications, particularly those requiring resistance to harsh environmental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 635319-09-4)
  • Substituents : 3-hydroxy (-OH) and 4-hydroxymethyl (-CH₂OH).
  • Key Differences: Lacks the trifluoromethyl group, reducing lipophilicity and metabolic stability.
  • Applications : Used in glycosidase inhibitor synthesis due to its diol structure .
B. trans-tert-Butyl 3-(Aminomethyl)-4-methylpyrrolidine-1-carboxylate (CAS 2141698-23-7)
  • Substituents: 3-aminomethyl (-CH₂NH₂) and 4-methyl (-CH₃).
  • Key Differences: The aminomethyl group introduces basicity, enhancing water solubility but reducing stability under acidic conditions. The methyl group lacks the electron-withdrawing effects of -CF₃, altering reactivity in cross-coupling reactions .
C. rac-tert-Butyl (3R,4S)-3-Ethynyl-4-methoxypyrrolidine-1-carboxylate, trans (CAS 2031242-53-0)
  • Substituents : 3-ethynyl (-C≡CH) and 4-methoxy (-OCH₃).
  • Key Differences : The ethynyl group enables click chemistry applications, while methoxy provides steric hindrance. The absence of -CF₃ reduces its utility in fluorophilic environments .

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :

    • The -CF₃ group in the target compound enhances electronegativity and lipophilicity (logP ~1.5–2.0 estimated), improving membrane permeability and resistance to oxidative metabolism compared to methyl analogs .
    • Methyl groups (e.g., in CAS 2141698-23-7) contribute to steric bulk without significant electronic effects, making them less effective in modulating enzyme binding .
  • Hydroxymethyl (-CH₂OH) vs.

Physicochemical Properties

Property Target Compound (Estimated) CAS 635319-09-4 CAS 2141698-23-7
Molecular Weight ~257.23 217.26 214.3
logP (Predicted) 1.8–2.2 0.5–1.0 1.0–1.5
Water Solubility Low Moderate High (due to -NH₂)
Boiling Point (°C) ~280–300 Not reported Not reported

Preparation Methods

Chiral Ligand-Mediated Lithiation

The lithiation of N-Boc pyrrolidine using sec-butyllithium (s-BuLi) and chiral ligands, such as (-)-sparteine, enables the generation of configurationally stable α-lithiated intermediates. This method, pioneered by Campos et al., achieves er values of 90:10 at -40°C, with trapping reagents like carbon dioxide or aldehydes introducing substituents at the α-position. For rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, the lithiation step is critical for establishing the (3R,4R) configuration.

Mechanistic Insights :

  • The N-Boc group directs lithiation to the α-position via coordination with the lithium ion.

  • Chiral ligands enforce facial selectivity, favoring the formation of the (R)-configured lithio species.

  • Trapping with tert-butyl chloroformate introduces the carbamate group, while subsequent hydroxymethylation employs formaldehyde or protected glycolaldehyde.

Optimization Data :

ConditionYield (%)er (3R:3S)dr (trans:cis)
s-BuLi/(-)-sparteine6490:1085:15
s-BuLi/(+)-sparteine5888:1282:18

Organocatalytic Michael Addition/Hydrogenative Cyclization

Enantioselective CF₃ Incorporation

The trifluoromethyl group is introduced via asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, as demonstrated by Liu et al.. This method constructs the pyrrolidine ring with three contiguous stereocenters, including the CF₃-bearing carbon.

Reaction Protocol :

  • Michael Addition : Using a cinchona alkaloid-derived organocatalyst, the reaction proceeds at 0°C in toluene, achieving dr >20:1 and er >99:1.

  • Reductive Cyclization : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, facilitating ring closure to form the pyrrolidine core.

Key Data :

StepCatalyst Loading (%)Yield (%)drer
Michael Addition585>20:199:1
Hydrogenation10 (Pd/C)92--

Hydroxymethylation Post-Cyclization

Post-cyclization hydroxymethylation is achieved via:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to install the hydroxymethyl group with retention of configuration.

  • Protection/Deprotection : Temporary silyl protection (TBSCl) prevents side reactions during subsequent steps.

SubstrateTemperature (°C)CF₃ Yield (%)
3-Chloro-4-methylpyrrolidine38078
3,4-Dichloropyrrolidine42065

Cyclocondensation with Trifluoromethyl Building Blocks

Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a CF₃ source in cyclocondensation reactions with amino alcohols. This one-pot method forms the pyrrolidine ring while incorporating the CF₃ group.

Typical Procedure :

  • Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.

  • Reduction of the ketone to a hydroxymethyl group using NaBH₄.

Stereochemical Control and Resolution

Diastereomeric Crystallization

Racemic mixtures are resolved via crystallization with chiral acids (e.g., tartaric acid). The trans-diastereomer preferentially crystallizes due to its lower solubility, achieving dr >95:5 after three recrystallizations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the hydroxymethyl group selectively modifies one enantiomer, enabling separation.

Enzyme Screening Data :

EnzymeConversion (%)er (Product)
Candida antarctica4598:2
Pseudomonas cepacia3295:5

Scalability and Industrial Applications

Large-Scale Lithiation

Campos’s method for N-Boc pyrrolidine lithiation has been scaled to 7.2 mol, yielding 63% of (R)-configured product with 96:4 er. Similar protocols are adaptable to the target compound, with tert-butyl carbamate stability under basic conditions ensuring minimal side reactions.

Continuous-Flow Fluorination

Adopting fluidized-bed reactors from TFMP synthesis , continuous-flow systems enhance fluorination efficiency, reducing reaction times from 12 h to 2 h.

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